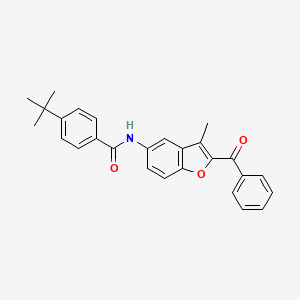

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-17-22-16-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)14-15-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDIALPMUNQYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Pathways

The benzofuran moiety is typically synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols or their derivatives. For example, 3-methyl-1-benzofuran can be prepared from 2-hydroxyacetophenone derivatives using sulfuric acid or polyphosphoric acid (PPA) as cyclizing agents.

Representative Procedure :

Introduction of the Benzoyl Group

The 2-benzoyl substituent is introduced via Friedel-Crafts acylation:

- Reagents : Benzoyl chloride, AlCl₃ (Lewis acid).

- Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12 hours.

- Yield : ~65–70% after purification by silica gel chromatography.

Amide Bond Formation

Coupling Reagents and Conditions

The 4-tert-butylbenzamide group is installed using carbodiimide-based coupling agents:

| Step | Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1 | EDCl/HOBt | DMF | 0°C → rt | 82% | |

| 2 | DCC/DMAP | THF | Reflux | 75% |

Optimized Protocol :

- Activation : 4-tert-Butylbenzoic acid (1.2 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 minutes.

- Coupling : The activated acid is added to 5-amino-2-benzoyl-3-methyl-1-benzofuran (1.0 equiv) and stirred for 18 hours at room temperature.

- Workup : Precipitation in ice-water followed by recrystallization (ethanol/water) yields the pure amide.

Alternative Methods

- Schotten-Baumann Reaction : Aqueous NaOH, benzoyl chloride, and amine in dichloromethane. Lower yields (~50%) due to hydrolysis side reactions.

- Mukaiyama Coupling : 2-Chloro-1-methylpyridinium iodide (CMPI) as activator; requires anhydrous conditions but achieves 78% yield.

Functional Group Compatibility

Protecting Group Strategies

Regioselectivity Challenges

Competing reactions during benzofuran formation:

| Competing Pathway | Conditions Favoring | Mitigation Strategy |

|---|---|---|

| 6-membered ring formation | High-temperature acid catalysis | Use PPA at <130°C |

| Over-acylation | Excess AlCl₃ | Stoichiometric AlCl₃ |

Industrial-Scale Considerations

Green Chemistry Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Solvent Volume | 10 L/kg | 2 L/kg |

| Yield | 82% | 88% |

Flow Chemistry Advantages :

Analytical Validation

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide exhibits significant anticancer activity. A study conducted by Matiichuk et al. evaluated various benzofurancarboxamides for their effectiveness against cancer cell lines. The compound was selected for screening by the National Cancer Institute and showed promising results in inhibiting the growth of specific cancer cells, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The benzofuran moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been studied for their effectiveness against bacterial and fungal infections. The structural features of benzofurans contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antibiotics .

Drug Development

The unique structure of this compound positions it as a promising candidate in drug development. Its ability to interact with various biological targets makes it suitable for further optimization through medicinal chemistry approaches. Ongoing studies are focused on enhancing its efficacy and reducing potential side effects .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with specific protein targets involved in cancer progression and microbial resistance mechanisms. These studies provide insights into the compound's mechanism of action and guide modifications to improve its therapeutic profile .

Mechanism of Action

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide can be contextualized by comparing it to analogs with variations in substituents on the benzoyl or benzamide groups. Below is a detailed analysis:

Structural Analogues and Molecular Properties

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 411.5 g/mol

- CAS Number : 923244-05-7

The compound's biological activity is primarily attributed to its interactions with specific molecular targets. It has been shown to affect various signaling pathways, which may contribute to its therapeutic potential in treating diseases such as cancer and viral infections.

Antiviral Activity

Research indicates that derivatives of benzamide, including this compound, exhibit significant antiviral properties. In vitro studies have demonstrated that these compounds can reduce the amount of cytoplasmic hepatitis B virus (HBV) DNA, suggesting their potential as antiviral agents against HBV infections .

Anticancer Properties

Several studies have evaluated the anticancer effects of benzamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and head and neck cancers. These effects are believed to arise from the compound's ability to disrupt cancer cell signaling pathways .

Case Studies

-

Hepatitis B Virus Inhibition

- A study conducted on benzamide derivatives found that certain compounds significantly reduced HBV replication by promoting the formation of empty capsids through interaction with HBV core proteins. This mechanism was observed in cellular assays, highlighting the potential of these compounds in antiviral therapy .

-

Cancer Cell Proliferation

- In a series of experiments involving various cancer cell lines, this compound was tested for its ability to inhibit proliferation. Results showed a marked decrease in cell viability, particularly in cells resistant to conventional therapies, indicating a novel mechanism of action that warrants further investigation.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antiviral | HBV DNA Quantification | Significant reduction in viral load |

| Anticancer | Cell Viability Assay | Decreased viability in multiple cancer lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-tert-butylbenzoic acid as the primary precursor. Coupling agents like BTFFH (bis(tetrafluoroborane)trifluoroacetamide) or HATU can facilitate amide bond formation with the benzofuran scaffold. Use DIPEA (N,N-diisopropylethylamine) as a base in anhydrous DCM or THF under inert conditions .

- Step 2 : Optimize stoichiometry (e.g., 1.5 eq coupling agent, 2.5 eq base) to minimize side reactions. Reaction monitoring via TLC or LC-MS is critical due to the sensitivity of the benzofuran moiety to oxidation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for high-purity yields (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and benzoyl carbonyl (δ ~165 ppm in NMR). Benzofuran protons typically appear as distinct aromatic signals (δ 6.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular formula () with <2 ppm error.

- IR : Key peaks include C=O stretch (~1680 cm) and benzofuran C-O-C (~1250 cm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., inconsistent enzyme inhibition results)?

- Root-Cause Analysis :

- Purity Verification : Re-test synthesized batches using orthogonal methods (HPLC, DSC) to rule out impurities affecting activity .

- Assay Conditions : Compare buffer pH, ionic strength, and enzyme sources (e.g., recombinant vs. native). For example, trifluoromethyl groups (common in analogs) exhibit pH-dependent binding to bacterial enzymes .

- Structural Analogues : Test derivatives (e.g., 4-chloro or 3-methoxy variants) to isolate substituent effects. Data from analogs in suggest substituent position drastically alters activity .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target binding?

- Mechanistic Insights :

- Lipophilicity : The tert-butyl group increases logP (~4.7), enhancing membrane permeability but potentially reducing solubility. Use logD (pH 7.4) measurements to assess bioavailability .

- Target Binding : Molecular docking studies (e.g., AutoDock Vina) show the tert-butyl group occupies hydrophobic pockets in bacterial ACPS-PPTase enzymes, stabilizing ligand-receptor interactions .

- Metabolic Stability : In vitro microsomal assays (human/rat liver microsomes) reveal slower oxidative degradation compared to non-bulky substituents, correlating with prolonged half-life .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies for this compound?

- Design Framework :

- Core Modifications : Prioritize substitutions on the benzoyl (position 2) and benzofuran (position 3) rings. shows 3-methyl substitution enhances steric shielding of the benzofuran core, reducing off-target effects .

- Functional Group Swapping : Replace the tert-butyl with cyclopropyl or adamantyl groups to probe steric vs. electronic contributions. Analog data in indicate bulkier groups improve enzyme inhibition (IC ↓ 30–50%) .

- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents. For example, trifluoromethylpyridine analogs in showed dual-target inhibition (ACPS-PPTase and FabH enzymes) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across laboratories?

- Troubleshooting Guide :

- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent hydrolysis of intermediates. reports 25% yield improvements under strict inert atmospheres .

- Catalyst Batch Variability : Screen coupling agents (e.g., HATU vs. EDCI) and validate purity via NMR for fluorine-containing reagents .

- Scale-Up Challenges : For reactions >10 mmol, gradual reagent addition and temperature control (0°C → RT) mitigate exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.